3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
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Description
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C25H25NO4 and its molecular weight is 403.5g/mol. The purity is usually 95%.
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Biological Activity
3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, known by its CAS number 881078-55-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
The molecular formula of this compound is C25H25NO4 with a molecular weight of 403.5 g/mol. The compound features an indolinone core structure which is significant for its biological activity.
Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many indolinone derivatives act as inhibitors for various enzymes involved in cancer progression, including histone deacetylases (HDACs) and phosphodiesterases (PDEs).
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, which can be assessed through assays like DAPI staining to visualize nuclear disintegration.
- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in specific phases, thereby inhibiting proliferation.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the inhibitory effects observed:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT116 (Colorectal) | 0.12 | Apoptosis induction |
A549 (Lung) | 0.25 | Cell cycle arrest |
MCF7 (Breast) | 0.30 | Enzyme inhibition |
HeLa (Cervical) | 0.35 | Apoptosis and necrosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Study on HCT116 Cells
In a study examining the effects on HCT116 colorectal cancer cells, treatment with the compound resulted in significant reduction in cell viability as measured by MTT assays. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells.
Comparative Study with Other Compounds
Another comparative study evaluated the efficacy of this compound against standard chemotherapeutic agents like cisplatin. The results showed that while cisplatin had broader cytotoxicity across various cell types, the indolinone compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPMODMTWBXAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.